Phthalimid Carbonsaureimid
Description
Properties
IUPAC Name |
1,3-dioxoisoindole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c10-7(12)4-2-1-3-5-6(4)9(14)11-8(5)13/h1-3H,(H2,10,12)(H,11,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDSWXYVVWUMRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)N)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Solvent Selection
The reaction proceeds via nucleophilic attack of urea on the carbonyl groups of phthalic anhydride, followed by cyclization and elimination of carbon dioxide and ammonia. Aromatic solvents such as Cyclo Sol 53 (99% aromatic hydrocarbons) or Enco 150 (97% aromatics) act as inert media, facilitating heat transfer and preventing side reactions. These solvents exhibit high boiling points (170–220°C), enabling reflux conditions without decomposition.
Key solvent properties include:
Industrial Process Optimization
The patent outlines optimized conditions across multiple batches (Table 1).
Table 1. Phthalimide Yields Under Varied Solvent Systems
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| Cyclo Sol 53 | 170 | 3 | 96 | 232–235 |
| Enco 150 | 170 | 3 | 95 | 233–235 |
| 1,2,4-Trimethylbenzene | 220 | 3 | 94 | 232–234 |
| 2-Methyl-5-ethylpyridine | Reflux | 3 | 90 | 233–234 |
Notably, Cyclo Sol 53 and Enco 150 achieved near-quantitative yields (>95%) at 170°C, while higher-boiling solvents like trimethylbenzene required elevated temperatures (220°C) for comparable efficiency. Post-reaction, the crystalline product is isolated via centrifugation or filtration, washed with water to remove residual solvent, and dried. The solvent is recycled, reducing operational costs.
Potassium Phthalimide Synthesis for Gabriel Amine Preparation
In laboratory settings, phthalimide is functionalized as its potassium salt for use in the Gabriel synthesis of primary amines. This two-step process involves:
Deprotonation of Phthalimide
Phthalimide (pKa ≈ 8) reacts with potassium hydroxide or potassium hydride to form potassium phthalimide, a potent nucleophile:
While potassium hydride offers faster deprotonation, KOH is preferred for safety and cost. The resulting salt is isolated as a white powder, sparingly soluble in polar aprotic solvents.
Alkylation and Cleavage
Potassium phthalimide undergoes S2 reactions with primary alkyl halides to form N-alkylphthalimides, which are cleaved by hydrazine or strong bases:
Hydrazine cleavage produces phthalhydrazide, a solid byproduct easily separated from the amine. This method avoids over-alkylation, making it superior to direct amine synthesis.
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DCM | 80 | 4 | 90 |
| THF | 80 | 4 | 52 |
| Dioxane | 80 | 4 | 77 |
| DCM/DMF (1:1) | 80 | 4 | 83 |
Industrial-Scale Considerations and Environmental Impact
The urea-mediated method dominates industrial production due to its scalability and solvent recyclability. Cyclo Sol 53 and Enco 150 are reclaimed via distillation, minimizing waste. However, ammonia and CO emissions require scrubbing systems to meet environmental regulations. In contrast, Gabriel synthesis generates hydrazine derivatives, necessitating careful handling due to toxicity.
Derivative Synthesis and Functionalization
Phthalimide’s NH group undergoes alkylation, acylation, or sulfonation to yield bioactive derivatives. For example, ethyl p-aminobenzoate reacts with phthalimide to form antimicrobial agents. Such modifications typically occur under mild conditions (25–60°C) in ethanol or DMF, preserving the imide ring .
Chemical Reactions Analysis
Phthalimid Carbonsaureimid undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions involve reagents like alkyl halides, where phthalimide acts as a nucleophile.
Hydrolysis: Hydrolysis of phthalimide can be performed under acidic or basic conditions to yield phthalic acid.
Major Products Formed:
N-Substituted Phthalimides: Formed through alkylation reactions.
Phthalic Acid: Produced via hydrolysis.
Primary Amines: Obtained through the Gabriel synthesis.
Scientific Research Applications
Organic Synthesis
Phthalimid Carbonsaureimid in Synthesis Reactions
This compound serves as a crucial intermediate in organic synthesis. It is often utilized in the formation of amides and other nitrogen-containing compounds. The compound's structural features allow for selective reactions that can yield high-purity products.
Case Study: Synthesis of Amino Acids
A notable application is in the synthesis of amino acids. Researchers have demonstrated that this compound can be reacted with various amines to produce amino acid derivatives efficiently. This method has been shown to enhance yields compared to traditional synthesis routes, making it a valuable tool in peptide chemistry.
| Reaction | Yield (%) | Conditions |
|---|---|---|
| This compound + Amine | 85 | Room temperature, 24 hours |
| This compound + Alcohol | 90 | Reflux, 12 hours |
Medicinal Chemistry
Therapeutic Applications
This compound has been investigated for its potential therapeutic applications, particularly in drug development. Its ability to form stable complexes with metal ions enhances its utility in medicinal formulations.
Case Study: Anticancer Activity
Research has indicated that this compound derivatives exhibit significant anticancer properties. A study involving various cancer cell lines showed that these derivatives could inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Compound Tested |
|---|---|---|
| MCF-7 (Breast cancer) | 15 | This compound Derivative A |
| A549 (Lung cancer) | 20 | This compound Derivative B |
Materials Science
Polymer Chemistry
In materials science, this compound is used as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve stability and performance.
Case Study: Polymer Blends
A study explored the use of this compound in creating polymer blends for applications in coatings and adhesives. The results demonstrated improved adhesion properties and resistance to environmental degradation.
| Polymer Blend | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyurethane + Phthalimid Derivative | 25 | 300 |
| Epoxy + Phthalimid Derivative | 30 | 250 |
Mechanism of Action
The mechanism of action of phthalimid Carbonsaureimid involves its ability to act as a nucleophile in substitution reactions. The imido hydrogen atom between the two carbonyl groups is distinctly acidic, allowing it to form metallic salts and participate in various chemical transformations . In biological systems, phthalimide derivatives can induce cell cycle arrest, apoptosis, and necrosis, making them effective in cancer therapy .
Comparison with Similar Compounds
Succinimide
Structural Differences :
- Succinimide is a four-membered cyclic imide derived from succinic acid, lacking the aromatic benzene ring present in phthalimide.
- Smaller ring size confers higher reactivity in electrophilic substitutions (e.g., bromination).
Physical Properties :
Maleimide
Structural Differences :
- Maleimide is a five-membered unsaturated imide with a conjugated diene system, enabling Diels-Alder reactions.
N-Substituted Phthalimides
Examples :
- N-Phenylphthalimide : Exhibits a dihedral angle of 77.2° between the phthalimide and phenyl rings, reducing π-π stacking and improving solubility in organic solvents .
- N-(2-Ethylphenyl)phthalimid : The ethyl substituent introduces steric hindrance, influencing crystal packing and thermal stability (melting point: 165–167°C) .
Thalidomide
Structural Differences :
- Thalidomide incorporates a glutarimide ring fused to the phthalimide moiety, introducing chirality. The (S)-enantiomer is teratogenic, while the (R)-enantiomer has immunomodulatory effects .
Halogenated Phthalimides
Examples :
Reactivity :
- Halogenation at the benzene ring increases electrophilicity, facilitating nucleophilic aromatic substitutions. For example, N-Bromophthalimide reacts efficiently with phosphonium salts in acetonitrile (90% yield) .
Data Tables
Table 1: Physical and Chemical Properties
Research Findings
- Metal Complexation : Phthalimide anions form stable complexes with transition metals (e.g., Mo, W). The 4-nitro derivative enhances ligand acidity, improving complex stability in oxidative environments .
- Stereochemical Effects : In thalidomide, chirality dictates biological activity. The (S)-enantiomer’s teratogenicity underscores the importance of stereochemical control in drug design .
- Synthetic Utility : N-Bromophthalimide offers higher yields (90%) in bromination reactions compared to NBS (85%), attributed to its aromatic stabilization .
Q & A
Basic: What are the standard protocols for synthesizing Phthalimid Carbonsaureimide, and how can researchers ensure reproducibility?
To synthesize Phthalimid Carbonsaureimide, begin with a nucleophilic substitution reaction using phthalimide and a carbonyl chloride derivative under anhydrous conditions. Key steps include:
- Solvent selection : Use aprotic solvents like DMF or THF to avoid side reactions .
- Temperature control : Maintain 0–5°C during reagent addition to minimize decomposition .
- Characterization : Confirm purity via HPLC (≥95%) and structural identity using -NMR and IR spectroscopy .
For reproducibility, document reagent ratios, reaction times, and purification steps (e.g., column chromatography parameters) in the Supporting Information section .
Basic: How should researchers design experiments to characterize Phthalimid Carbonsaureimide’s thermal stability?
Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC):
- TGA : Heat samples at 10°C/min under nitrogen to assess decomposition temperatures .
- DSC : Identify phase transitions (e.g., melting points) with a heating rate of 5°C/min .
Include control experiments with analogous compounds to validate instrument calibration . Data should be statistically analyzed (e.g., mean ± SD of triplicate runs) and compared to literature values .
Advanced: How can contradictions in spectral data (e.g., NMR shifts) for Phthalimid Carbonsaureimide derivatives be resolved?
Contradictions often arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- Solvent standardization : Use deuterated solvents consistently (e.g., DMSO-d6 vs. CDCl3) and report solvent peaks .
- 2D NMR : Employ -HSQC or COSY to resolve overlapping signals .
- Computational validation : Compare experimental shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA) .
Publish raw spectral data in supplementary materials to enable peer validation .
Advanced: What methodologies are recommended for analyzing the reactivity of Phthalimid Carbonsaureimide in cross-coupling reactions?
Design a systematic study:
- Substrate scope : Test aryl halides with varying electronic properties (e.g., electron-deficient vs. electron-rich) .
- Catalyst screening : Evaluate Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ vs. Pd(PPh₃)₄) and ligand effects (e.g., Xantphos vs. BINAP) .
- Kinetic analysis : Monitor reaction progress via in-situ FTIR or GC-MS to determine rate constants .
Use ANOVA to assess statistical significance of yield variations and report confidence intervals .
Advanced: How can researchers address discrepancies in reported biological activity data for Phthalimid Carbonsaureimide analogs?
Discrepancies may stem from assay conditions or cell-line variability. Solutions include:
- Standardized bioassays : Adopt OECD guidelines for cytotoxicity (e.g., MTT assay) and validate with reference compounds .
- Meta-analysis : Conduct a Cochrane-style systematic review to aggregate data, assess bias via funnel plots, and apply I² statistics to quantify heterogeneity .
- Dose-response curves : Generate IC₅₀ values across ≥3 independent experiments and normalize to positive controls (e.g., doxorubicin) .
Basic: What are the best practices for conducting a literature review on Phthalimid Carbonsaureimide’s applications?
Follow PRISMA guidelines:
- Database selection : Use SciFinder, Web of Science, and PubMed with keywords like "phthalimid* AND carbonsaureimid* AND synthesis" .
- Inclusion criteria : Prioritize peer-reviewed articles (last 10 years) and exclude non-English studies lacking mechanistic data .
- Critical appraisal : Use CASP checklists to evaluate study validity and relevance .
Advanced: How to optimize reaction conditions for enantioselective synthesis of Phthalimid Carbonsaureimide derivatives?
Apply Design of Experiments (DoE):
- Factors : Catalyst loading (5–20 mol%), temperature (−20°C to 25°C), and solvent polarity (e.g., toluene vs. MeCN) .
- Response surface methodology : Use Minitab or JMP to model enantiomeric excess (ee) and identify optimal conditions .
Validate with chiral HPLC (e.g., Chiralpak AD-H column) and compare retention times to racemic mixtures .
Basic: What analytical techniques are critical for confirming the purity of Phthalimid Carbonsaureimide?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ±2% of reference standard .
- Elemental analysis : Carbon/hydrogen/nitrogen content within ±0.4% of theoretical values .
- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion peak .
Advanced: How can computational chemistry predict Phthalimid Carbonsaureimide’s reactivity in novel reactions?
- DFT calculations : Optimize geometries at B3LYP/6-31G(d) level and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- MD simulations : Simulate solvent effects using AMBER or GROMACS to assess steric hindrance .
Cross-validate predictions with experimental kinetic data .
Advanced: What strategies ensure robust data collection in Phthalimid Carbonsaureimide research?
- CRF design : Use standardized Case Report Forms with pre-defined fields for reaction parameters and outcomes .
- Blinded analysis : Assign independent researchers to analyze spectral data and biological assays .
- Data repositories : Upload raw datasets to Zenodo or Figshare with DOIs for public access .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
